molecular formula C22H16N2S2 B14200740 7-(4-Methylphenyl)-5-(methylsulfanyl)-2-phenyl-1,3-benzothiazole-4-carbonitrile CAS No. 918801-23-7

7-(4-Methylphenyl)-5-(methylsulfanyl)-2-phenyl-1,3-benzothiazole-4-carbonitrile

Cat. No.: B14200740
CAS No.: 918801-23-7
M. Wt: 372.5 g/mol
InChI Key: QGIJBRIXCLEYAI-UHFFFAOYSA-N
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Description

7-(4-Methylphenyl)-5-(methylsulfanyl)-2-phenyl-1,3-benzothiazole-4-carbonitrile is a complex organic compound that belongs to the benzothiazole family This compound is characterized by its unique structure, which includes a benzothiazole ring substituted with various functional groups such as a methylphenyl group, a methylsulfanyl group, a phenyl group, and a carbonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(4-Methylphenyl)-5-(methylsulfanyl)-2-phenyl-1,3-benzothiazole-4-carbonitrile typically involves multi-step organic reactions One common method includes the cyclization of appropriate precursors under controlled conditions For instance, the reaction may start with the condensation of 4-methylphenylamine with carbon disulfide to form a dithiocarbamate intermediate This intermediate can then undergo cyclization with 2-bromo-1-phenylethanone in the presence of a base to form the benzothiazole ring

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and stringent quality control measures. The choice of solvents, catalysts, and reaction conditions would be tailored to ensure efficient production while minimizing environmental impact.

Chemical Reactions Analysis

Types of Reactions

7-(4-Methylphenyl)-5-(methylsulfanyl)-2-phenyl-1,3-benzothiazole-4-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The phenyl and methylphenyl groups can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Electrophiles such as halogens, nitro groups, and sulfonic acids.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted benzothiazole derivatives.

Scientific Research Applications

7-(4-Methylphenyl)-5-(methylsulfanyl)-2-phenyl-1,3-benzothiazole-4-carbonitrile has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 7-(4-Methylphenyl)-5-(methylsulfanyl)-2-phenyl-1,3-benzothiazole-4-carbonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the benzothiazole ring and various substituents allows it to engage in specific interactions with biological macromolecules, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 7-(4-Methylphenyl)-5-(methylsulfanyl)-2-phenyl-1,3-benzothiazole
  • 7-(4-Methylphenyl)-5-(methylsulfanyl)-2-phenyl-1,3-benzothiazole-4-carboxamide

Uniqueness

7-(4-Methylphenyl)-5-(methylsulfanyl)-2-phenyl-1,3-benzothiazole-4-carbonitrile is unique due to the presence of the carbonitrile group, which imparts distinct chemical reactivity and potential biological activity. This differentiates it from other benzothiazole derivatives that may lack this functional group.

Properties

CAS No.

918801-23-7

Molecular Formula

C22H16N2S2

Molecular Weight

372.5 g/mol

IUPAC Name

7-(4-methylphenyl)-5-methylsulfanyl-2-phenyl-1,3-benzothiazole-4-carbonitrile

InChI

InChI=1S/C22H16N2S2/c1-14-8-10-15(11-9-14)17-12-19(25-2)18(13-23)20-21(17)26-22(24-20)16-6-4-3-5-7-16/h3-12H,1-2H3

InChI Key

QGIJBRIXCLEYAI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=CC(=C(C3=C2SC(=N3)C4=CC=CC=C4)C#N)SC

Origin of Product

United States

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